Product packaging for Geranylgeranyl MTS(Cat. No.:)

Geranylgeranyl MTS

Cat. No.: B1162791
M. Wt: 384.64
Attention: For research use only. Not for human or veterinary use.
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Description

Geranylgeranyl MTS is a synthetic peptide or compound featuring a geranylgeranyl isoprenoid group linked to a membrane-targeting sequence (MTS). This reagent is a critical research tool for investigating the mechanism of protein prenylation, a fundamental post-translational lipid modification. Prenylation, specifically geranylgeranylation, involves the attachment of a 20-carbon isoprenoid chain to cysteine residues near a protein's C-terminus, often within a CaaX motif. This process is essential for facilitating the membrane association and proper subcellular trafficking of target proteins . A key research application of this compound is in the study of mitochondrial proteostasis. Research has shown that certain proteins, such as the E3 ubiquitin ligase FBXO10, lack a canonical mitochondrial targeting signal. Instead, their specific delivery to the outer mitochondrial membrane (OMM) is orchestrated by geranylgeranylation at a C-terminal cysteine residue and its subsequent interaction with cytosolic chaperones like PDE6δ and HSP90 . Using this compound analogs allows scientists to probe this trafficking pathway and understand how selective protein ubiquitylation is regulated at the OMM, impacting mitochondrial function, dynamics, and cellular processes like stem cell differentiation . This product is intended for research purposes only and must be handled by qualified laboratory personnel. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult all relevant Safety Data Sheets (SDS) before use.

Properties

Molecular Formula

C₂₁H₃₆O₂S₂

Molecular Weight

384.64

Synonyms

Geranylgeranyl Methanethiolsulfonate

Origin of Product

United States

Enzymology of Geranylgeranyl Mediated Pathways

Geranylgeranyl Diphosphate (B83284) Synthase (GGDPS)

Geranylgeranyl Diphosphate Synthase (GGDPS) is a critical enzyme positioned within the isoprenoid biosynthetic pathway. Its primary function is the synthesis of the 20-carbon isoprenoid, geranylgeranyl diphosphate (GGPP), a key substrate for post-translational modifications. nih.gov

Molecular Structure and Subunit Composition

GGDPS typically exists as a homodimeric enzyme, composed of two identical subunits, each with a molecular weight generally ranging from 30 to 40 kDa. nih.gov The three-dimensional structure, revealed by X-ray crystallography, shows a fold predominantly made of α-helices that create a central active site cavity. rcsb.org A key feature of this active site is the presence of two highly conserved aspartate-rich motifs, known as the first aspartate-rich motif (FARM) and the second aspartate-rich motif (SARM). researchgate.net These motifs are crucial for binding the enzyme's substrates and a required divalent metal ion cofactor, usually magnesium (Mg2+). nih.gov In humans, GGDPS has been reported to form larger multimeric complexes, potentially as a hexamer or octamer. nih.gov

Table 1: Molecular Characteristics of Geranylgeranyl Diphosphate Synthase (GGDPS)

Feature Description
Quaternary Structure Typically a homodimer; can form higher-order oligomers.
Subunit Molecular Weight ~30-40 kDa
Dominant Secondary Structure α-helical
Key Conserved Motifs First Aspartate-Rich Motif (FARM) & Second Aspartate-Rich Motif (SARM)

| Required Cofactor | Divalent metal ion, typically Mg2+ |

Catalytic Mechanism and Substrate Specificity

GGDPS catalyzes the synthesis of GGPP through the condensation of a 15-carbon farnesyl diphosphate (FPP) molecule with a 5-carbon isopentenyl diphosphate (IPP) molecule. mdpi.comaacrjournals.org The reaction follows a three-step ionization-condensation-elimination mechanism. nih.govnih.gov Initially, the allylic substrate, FPP, is ionized, forming a carbocation. This step is facilitated by the coordinated Mg2+ ions in the active site. nih.gov The resulting electrophilic carbocation is then attacked by the C4 carbon of the second substrate, IPP, forming a new carbon-carbon bond. nih.gov The reaction concludes with the elimination of a proton to form the final 20-carbon product, GGPP. nih.gov The enzyme demonstrates high specificity for its substrates, preferentially using FPP as the allylic substrate to generate GGPP. aacrjournals.org The dimensions and chemical nature of the active site channel are tailored to accommodate the length of the FPP isoprene (B109036) chain. aacrjournals.org

Regulatory Mechanisms of GGDPS Activity and Expression

The cellular activity and levels of GGDPS are tightly controlled to maintain an appropriate supply of GGPP. One key regulatory mechanism is feedback inhibition, where the product, GGPP, can bind to an allosteric site on the enzyme to inhibit its activity. nih.govaacrjournals.org The availability of substrates, particularly FPP, also serves as a point of regulation, linking GGDPS activity to the broader mevalonate (B85504) pathway. nih.gov

At the genetic level, GGDPS expression is controlled by transcriptional regulators. The transcription factor Early Growth Response 1 (EGR1), which is activated by the Ras/ERK signaling pathway, can upregulate the expression of the GGDPS gene. nih.govnih.govresearchgate.net This creates a potential positive feedback loop, as many proteins in the Ras superfamily require geranylgeranylation to function, which in turn can reactivate the ERK pathway. nih.govresearchgate.net

Protein Geranylgeranyltransferases (GGTases)

Protein geranylgeranyltransferases are responsible for the post-translational modification known as geranylgeranylation, where a geranylgeranyl group from GGPP is covalently attached to a cysteine residue on a target protein. nih.gov This modification is vital for the membrane localization and function of numerous signaling proteins. nih.gov

GGTase I: Substrate Recognition and Catalysis (e.g., CAAX motif proteins)

Protein geranylgeranyltransferase type I (GGTase I) is a heterodimeric enzyme, consisting of an α-subunit and a β-subunit. nih.govmdpi.com It specifically modifies proteins that contain a C-terminal "CAAX" motif. mdpi.comnih.gov In this sequence, 'C' is cysteine, 'A' is an aliphatic amino acid, and 'X' is the terminal amino acid that determines specificity. nih.govmdpi.com GGTase I preferentially targets proteins where the 'X' residue is a leucine (B10760876) or isoleucine. nih.govmdpi.com

The catalytic process begins with the binding of GGPP, followed by the protein substrate. nih.govmdpi.com The reaction mechanism involves the alkylation of the cysteine's sulfur atom by the C1 atom of the geranylgeranyl group, forming a stable thioether bond. mdpi.comnih.gov This reaction is dependent on a zinc ion (Zn2+) located in the active site of the β-subunit, which is coordinated by the cysteine of the CAAX motif during catalysis. mdpi.comnih.gov

Table 2: Substrate Recognition and Catalysis by GGTase I

Feature Description
Enzyme Structure Heterodimer (α and β subunits)
Lipid Substrate Geranylgeranyl Diphosphate (GGPP)
Protein Recognition Motif C-terminal CAAX box
Specificity Determinant The 'X' residue of the CAAX motif is typically Leucine or Isoleucine.
Catalytic Metal Ion Zinc (Zn2+)

| Chemical Reaction | Formation of a thioether linkage between GGPP and the CAAX cysteine. |

GGTase II (Rab GGTase): Substrate Specificity and Double Prenylation

Protein geranylgeranyltransferase type II (GGTase II), also known as Rab GGTase, modifies members of the Rab family of small GTPases, which are essential for vesicular trafficking. researchgate.netnih.gov GGTase II is a more complex enzyme that functions as part of a multi-subunit complex, which includes the catalytic α/β heterodimer and a third component, the Rab Escort Protein (REP). researchgate.netnih.gov

GGTase II recognizes Rab proteins that typically end in a C-terminal motif containing two cysteines, such as -CXC or -XXCC. researchgate.netjenabioscience.com A distinguishing feature of GGTase II is its ability to catalyze double prenylation, attaching two separate geranylgeranyl groups to both cysteine residues within the motif. researchgate.netnih.gov The REP is critical for this process; it first binds to the newly synthesized Rab protein and then "presents" it to the catalytic GGTase II enzyme. researchgate.netnih.gov This chaperoning action is necessary for the enzyme to access the C-terminal cysteines and perform the double modification, which is crucial for the stable membrane anchoring and function of Rab proteins. nih.gov

GGTase III: Recent Discoveries and Atypical Substrates

The landscape of protein prenylation, a critical post-translational modification, has been expanded by the recent identification of a fourth member of the prenyltransferase enzyme family: geranylgeranyltransferase type III (GGTase-III). embopress.orgresearchgate.netnih.gov This discovery has challenged the long-held understanding that protein prenylation was exclusively handled by farnesyltransferase (FTase), geranylgeranyltransferase type I (GGTase-I), and Rab geranylgeranyltransferase (GGTase-II or RabGGTase). embopress.org

The discovery of GGTase-III stemmed from the Human Genome Project, which identified a novel protein with homology to prenyltransferase alpha subunits, named prenyltransferase alpha subunit repeat-containing 1 (PTAR1). embopress.orgmdpi.com Subsequent research revealed that PTAR1 forms a heterodimer with the beta subunit of RabGGTase (RabGGTB) to create the functional GGTase-III enzyme. embopress.orgmdpi.comnih.govnih.gov This was a significant finding, as it demonstrated that the prenyltransferase family has evolved not only by utilizing distinct beta subunits, as seen with FTase and GGTase-I which share a common alpha subunit, but also by sharing a beta subunit between different alpha subunits, as is the case for GGTase-II and GGTase-III. embopress.orgnih.gov

Biochemical and structural analyses have confirmed that GGTase-III is a functional prenyltransferase that catalyzes the attachment of a 20-carbon geranylgeranyl group to its protein substrates. embopress.org However, its substrate profile is what makes it particularly noteworthy. Unlike other prenyltransferases that typically modify small GTPases, GGTase-III targets atypical, non-GTPase substrates. researchgate.netaacrjournals.org

Atypical Substrates and Research Findings

Initial investigations to determine the substrates of GGTase-III showed that it had no detectable activity on known prenyltransferase targets such as H-Ras, RhoA, or various Rab proteins, even when the Rab escort protein (REP) was present. nih.govembopress.org This indicated that GGTase-III possesses a unique substrate specificity. embopress.org Through unbiased screening approaches, two primary substrates have been identified: the F-box protein FBXL2 and the Golgi SNARE protein Ykt6. mdpi.comnih.govaacrjournals.org

FBXL2: The protein FBXL2 is a component of the Skp-Cullin-F box (SCF) E3 ubiquitin ligase complex. mdpi.com Although it contains a C-terminal 'CVIL' sequence, which is a typical CAAX motif for GGTase-I, it is specifically recognized and geranylgeranylated by GGTase-III in vivo. mdpi.com This modification is crucial for localizing FBXL2 to cellular membranes, where it ubiquitinates membrane-anchored proteins. mdpi.comnih.govmdpi.com Structural studies of the GGTase-III:FBXL2:Skp1 complex have revealed that the specificity is conferred by an extensive interface between the leucine-rich repeat (LRR) domain of FBXL2 and the PTAR1 subunit of GGTase-III. mdpi.comnih.gov This interaction is of high affinity and, unlike with FTase and GGTase-I, does not require the enzyme to be preloaded with geranylgeranyl pyrophosphate (GGPP). mdpi.comnih.gov For its geranylgeranylation, GGTase-III requires the chaperone protein SKP1. researchgate.netmdpi.com

Ykt6: The second identified substrate, Ykt6, is an atypical SNARE protein involved in vesicular transport within the Golgi apparatus. mdpi.comnih.gov Unlike most SNAREs that have a transmembrane domain, Ykt6 relies on lipid modifications for membrane association. nih.gov Ykt6 presents a unique case of double prenylation involving two different enzymes. It contains a C-terminal C194C195AIM motif. mdpi.com The Cys195 in the CAAX-like sequence is first farnesylated by FTase. mdpi.com GGTase-III then specifically recognizes the mono-farnesylated Ykt6 and attaches a geranylgeranyl group to the Cys194 residue. nih.govembopress.org This results in a doubly-prenylated protein, the first example of a protein modified with both a farnesyl and a geranylgeranyl group. embopress.org This dual modification is essential for the proper assembly of the Golgi SNARE complex and the structural organization of the Golgi apparatus. nih.gov

The table below summarizes the key findings regarding GGTase-III and its substrates.

FeatureDescriptionReferences
Enzyme Composition Heterodimer of PTAR1 (α-subunit) and RabGGTB (β-subunit). embopress.orgmdpi.comnih.govnih.gov
Catalytic Function Transfers a 20-carbon geranylgeranyl group to substrate proteins. embopress.orgebi.ac.uk
Substrate Specificity Does not act on typical substrates like Ras, Rho, or Rab GTPases. nih.govembopress.org
Atypical Substrates F-box protein FBXL2; Golgi SNARE protein Ykt6. researchgate.netmdpi.comnih.govaacrjournals.org
Recognition Mechanism Involves direct interaction with substrate domains beyond the CAAX box (e.g., LRR domain of FBXL2). mdpi.comnih.govembopress.org
Cofactors/Chaperones Requires SKP1 for the geranylgeranylation of FBXL2. researchgate.netmdpi.com

The discovery and characterization of GGTase-III have added a new layer of complexity to the regulation of protein localization and function through prenylation. The detailed research findings are presented in the table below.

SubstrateC-Terminal MotifModifying EnzymesType of PrenylationFunctional Consequence of PrenylationReferences
FBXL2 -CVILGGTase-III (primarily), GGTase-I (in vitro)GeranylgeranylationLocalization to cell membranes for ubiquitination of target proteins. mdpi.comnih.govmdpi.com
Ykt6 -C¹⁹⁴C¹⁹⁵AIMFTase, then GGTase-IIIFarnesylation (on Cys195), then Geranylgeranylation (on Cys194)Essential for Golgi SNARE complex assembly and Golgi structural integrity. mdpi.comnih.govembopress.org

Molecular Mechanisms of Geranylgeranylated Protein Trafficking and Subcellular Localization

Determinants of Membrane Targeting for Prenylated Proteins

The attachment of a hydrophobic geranylgeranyl group increases a protein's affinity for cellular membranes. However, this modification alone is often insufficient to direct the protein to a specific membrane compartment. mdpi.commolbiolcell.org The precise subcellular destination of a prenylated protein is determined by a combination of signals and processing steps.

Protein prenylation is catalyzed by a family of enzymes known as prenyltransferases. mdpi.com Geranylgeranyltransferase I (GGTase-I) and Farnesyltransferase (FTase) recognize a "CaaX" motif at the C-terminus of their substrate proteins, where 'C' is the cysteine that gets modified, 'a' is typically an aliphatic amino acid, and the 'X' residue is a key determinant for which lipid is attached. mdpi.comfrontiersin.org If 'X' is a leucine (B10760876), isoleucine, or phenylalanine, the protein is typically geranylgeranylated. mdpi.com A distinct enzyme, Geranylgeranyltransferase II (GGTase-II or RabGGTase), modifies Rab family GTPases, which have different C-terminal motifs like XXCC or CXC. researchgate.netaacrjournals.orgtandfonline.com

Following the lipid attachment, which occurs in the cytosol, most CaaX proteins undergo further processing at the endoplasmic reticulum (ER). jst.go.jpmolbiolcell.org This includes the proteolytic removal of the "aaX" tripeptide by an endoprotease and subsequent carboxyl methylation of the newly exposed, prenylated cysteine. jst.go.jpbiorxiv.org

While these modifications anchor the protein to a membrane, achieving specific localization to the plasma membrane, Golgi apparatus, or mitochondria requires a "second signal" located near the C-terminus. molbiolcell.orgmolbiolcell.org This second signal can be a stretch of basic amino acids (a polybasic domain) that interacts electrostatically with negatively charged phospholipids (B1166683) on the target membrane, or the addition of a second lipid group, such as palmitoylation on a nearby cysteine residue. molbiolcell.orgnih.govnih.gov For instance, the membrane association of farnesylated proteins is more dependent on subsequent carboxyl methylation than that of geranylgeranylated proteins. molbiolcell.orgmolbiolcell.org The interplay between the prenyl group and these secondary signals ultimately dictates the protein's final subcellular address. biorxiv.org

Targeting SignalDescriptionExample Protein ClassReference
Geranylgeranylation (CaaX Box)Covalent attachment of a 20-carbon geranylgeranyl lipid to a C-terminal cysteine. Confers general membrane affinity.Rho family GTPases, G-protein γ subunits mdpi.comnih.gov
Di-Geranylgeranylation (e.g., XXCC, CXC)Attachment of two geranylgeranyl groups to C-terminal cysteines, mediated by RabGGTase.Rab GTPases molbiolcell.orgresearchgate.netnih.gov
Polybasic DomainA cluster of positively charged amino acids (e.g., lysine, arginine) located upstream of the prenylation site. Interacts with negatively charged membrane surfaces.K-Ras (farnesylated), some Rho GTPases molbiolcell.orgbiorxiv.org
PalmitoylationReversible attachment of a 16-carbon palmitate lipid to a cysteine residue, often near the prenylation site. Acts as a secondary membrane anchor.H-Ras, N-Ras (both farnesylated) molbiolcell.orgnih.gov
Carboxyl MethylationMethylation of the C-terminal prenylated cysteine after CaaX processing. Increases hydrophobicity and is crucial for the membrane association of some farnesylated proteins.Ras proteins, G-protein γ subunits jst.go.jpmolbiolcell.orgmolbiolcell.org

Role of Cytosolic Chaperones and Solubilizing Proteins

The journey of a newly synthesized and geranylgeranylated protein from the ribosome to its target membrane presents a challenge: how does a protein with a highly hydrophobic lipid tail traverse the aqueous environment of the cytosol without aggregating or binding nonspecifically to other membranes? The solution lies in a class of proteins known as cytosolic chaperones or solubilizing factors. jst.go.jpbiorxiv.org These proteins possess hydrophobic pockets that bind and shield the lipid moiety, rendering the prenylated protein soluble and facilitating its transport through the cytoplasm. biorxiv.orgresearchgate.net

Originally identified as a subunit of the cGMP phosphodiesterase in photoreceptor cells, the phosphodiesterase 6 delta subunit (PDE6δ) is now recognized as a promiscuous and widely distributed soluble transport factor for prenylated proteins. wikipedia.orgarvojournals.orggenecards.org PDE6δ features a deep, hydrophobic pocket that can accommodate either a farnesyl or a geranylgeranyl group, effectively acting as a "solubilizer" for lipid-modified cargo. biorxiv.orgarvojournals.org

PDE6δ binds to the prenyl group of its cargo proteins, such as members of the Ras and Rap families of small GTPases, and transports them through the cytoplasm. researchgate.netwikipedia.org In photoreceptors, it is essential for trafficking the farnesylated rhodopsin kinase (GRK1) and the prenylated PDE6 catalytic subunits. arvojournals.orgresearchgate.net Mutations in PDE6δ can impede the trafficking of its cargo, leading to diseases like Joubert syndrome, a severe ciliopathy. arvojournals.orgoup.com A key aspect of PDE6δ function is its interaction with Arf-like (Arl) small GTPases, which regulate the release of cargo at the appropriate membrane. wikipedia.orgarvojournals.org More recently, PDE6δ has been implicated in the transport of the geranylgeranylated E3 ligase component FBXO10 to the outer mitochondrial membrane. biorxiv.orgnih.govresearchgate.net

PDE6δ Cargo ProteinPrenyl ModificationFunction / PathwayReference
Ras family proteinsFarnesylatedSignal transduction, cell proliferation researchgate.netwikipedia.org
Rap family proteinsGeranylgeranylatedSignal transduction, cell adhesion researchgate.netwikipedia.org
PDE6 (catalytic subunits)Farnesylated (α), Geranylgeranylated (β)Phototransduction cascade arvojournals.orgresearchgate.net
Rhodopsin Kinase (GRK1)FarnesylatedPhototransduction cascade arvojournals.orgresearchgate.net
INPP5EFarnesylatedCiliary signaling, phosphoinositide metabolism arvojournals.orgoup.com
RPGR (Retinitis Pigmentosa GTPase Regulator)GeranylgeranylatedCiliary protein transport researchgate.netoup.com
FBXO10GeranylgeranylatedMitochondrial proteostasis nih.govresearchgate.net

Heat Shock Protein 90 (HSP90) is an abundant and highly conserved molecular chaperone that is essential for the stability, maturation, and activity of a large number of "client" proteins. biomolther.orguwo.ca It plays a critical role in cellular processes ranging from signal transduction to protein folding and degradation. biomolther.orgmdpi.com While traditionally known for its role in folding and preventing protein aggregation, recent evidence has uncovered a direct role for HSP90 in the trafficking of specific geranylgeranylated proteins. nih.govresearchgate.net

A groundbreaking study revealed that HSP90 works in concert with PDE6δ to facilitate the specific targeting of the geranylgeranylated protein FBXO10 to the outer mitochondrial membrane (OMM). nih.govresearchgate.net In this mechanism, the geranylgeranylation of FBXO10 serves as a primary signal. This lipid-modified protein is then recognized and chaperoned by a complex involving both PDE6δ (which binds the lipid tail) and HSP90 (which interacts with the protein itself). nih.govresearchgate.net This cooperative interaction ensures that FBXO10 is not only kept soluble in the cytosol but is also delivered specifically to the OMM. Disruption of this complex results in the mislocalization of FBXO10. nih.gov This finding expands the known functions of HSP90 beyond its canonical chaperone activity to include a specific role in the regulated spatial delivery of a lipid-anchored protein.

The delivery of a geranylgeranylated protein to a specific membrane is a tightly regulated process that ensures fidelity in cellular signaling. The chaperone-mediated transport must culminate in the timely release of the cargo at its correct destination.

For the PDE6δ transport system, this release is controlled by Arf-like (Arl) small GTPases, particularly Arl2 and Arl3. arvojournals.org These proteins act as cargo displacement factors. When Arl2 or Arl3, in their active GTP-bound state, bind to the PDE6δ-cargo complex, they induce a conformational change in PDE6δ that causes it to release the prenylated protein at the target membrane. wikipedia.orgarvojournals.org The subsequent hydrolysis of GTP to GDP by the Arl protein leads to its dissociation from PDE6δ, resetting the system for another round of transport.

The trafficking of Rab GTPases, which are di-geranylgeranylated, involves a different, highly specific system. molbiolcell.orgnih.gov Newly synthesized Rab proteins are bound by a Rab Escort Protein (REP), which presents them to the Rab-specific GGTase-II for modification. researchgate.nettandfonline.com Following prenylation, REP continues to chaperone the Rab protein, delivering it to its specific target membrane. molbiolcell.orgresearchgate.net The release is then mediated by another factor, Rab GDI (GDP dissociation inhibitor), which can extract GDP-bound Rabs from the membrane, keeping them soluble in the cytosol for subsequent rounds of targeting. jst.go.jp

A novel mechanism has been elucidated for the protein FBXO10, which lacks a traditional mitochondrial targeting sequence (MTS). nih.govresearchgate.net Its specific localization to the outer mitochondrial membrane is orchestrated by its geranylgeranylation at a C-terminal cysteine residue, which acts as a non-canonical targeting signal. nih.gov This targeting is dependent on the coordinated action of two cytosolic chaperones: PDE6δ, which binds the geranylgeranyl tail, and HSP90. nih.govresearchgate.net This dual-chaperone system ensures that FBXO10 is actively transported through the cytosol and delivered specifically to the mitochondrial surface, where it regulates mitochondrial proteostasis. nih.gov This discovery highlights how geranylgeranylation, in concert with a specific chaperone machinery, can function as a de facto targeting sequence for an organelle.

Interplay of Geranylgeranylation with Mitochondrial Protein Targeting

Canonical Mitochondrial Targeting Sequences (MTS): Mechanisms of Import and Recognition

The vast majority of mitochondrial proteins are encoded by nuclear genes and must be imported into the organelle from the cytoplasm. plos.org This process is most commonly mediated by a canonical mitochondrial targeting sequence (MTS), which is typically a short, positively charged peptide located at the N-terminus of the precursor protein. nih.govbiorxiv.org This sequence forms an amphipathic α-helix, which is recognized by receptor proteins on the outer mitochondrial membrane (OMM), primarily those of the translocase of the outer membrane (TOM) complex. nih.govresearchgate.net

Upon recognition, the protein is threaded through the TOM complex. nih.gov Subsequently, proteins destined for the mitochondrial matrix or inner membrane are passed to the translocase of the inner membrane (TIM) complexes, such as TIM23 and TIM22. nih.govnih.gov The TIM23 complex is responsible for importing proteins that contain a canonical N-terminal MTS. nih.gov In many instances, the MTS is cleaved off by the mitochondrial processing peptidase (MPP) once the protein has reached its destination within the matrix. plos.org

Geranylgeranylation-Dependent Mitochondrial Localization Pathways

In contrast to the well-established canonical MTS-mediated import, an alternative pathway exists for targeting proteins to the mitochondria that relies on a post-translational lipid modification known as geranylgeranylation. This process involves the attachment of a 20-carbon geranylgeranyl isoprenoid to a cysteine residue within a CaaX motif at the C-terminus of the target protein. nih.govbiorxiv.org

Identification of Geranylgeranylated Proteins Localizing to Mitochondria (e.g., FBXO10)

A notable example of a protein that utilizes this non-canonical pathway is F-box only protein 10 (FBXO10). nih.govbiorxiv.orgresearchgate.netnih.gov FBXO10 is a component of the SCF (SKP1-CUL1-F-box protein) E3 ubiquitin ligase complex and plays a role in protein degradation. uniprot.org Research has shown that FBXO10 lacks a conventional MTS but is dynamically trafficked to the outer mitochondrial membrane (OMM). nih.govresearchgate.netnih.gov This localization is dependent on the geranylgeranylation of a cysteine residue (C953) within its C-terminal CaaX motif. researchgate.netnih.gov Inhibition of geranylgeranylation, but not farnesylation, leads to the redistribution of FBXO10 away from the mitochondria. nih.govresearchgate.net

Protein Localization Targeting Signal Key Features
FBXO10Outer Mitochondrial Membrane (OMM)Geranylgeranylation at C953Lacks a canonical MTS; part of the SCF E3 ubiquitin ligase complex. nih.govresearchgate.netnih.gov

Molecular Mechanisms of Prenyl-Mediated Mitochondrial Trafficking in the Absence of Canonical MTS

The trafficking of geranylgeranylated proteins like FBXO10 to the mitochondria involves a coordinated effort of cytosolic factors. nih.govresearchgate.netnih.gov Two key players in this process are the prenyl-binding protein PDE6δ and the molecular chaperone HSP90. researchgate.netnih.gov

PDE6δ acts as a solubilizing factor, binding to the hydrophobic geranylgeranyl group and shielding it from the aqueous environment of the cytoplasm, thereby facilitating its transport. nih.govresearchgate.net Subsequently, HSP90, along with its co-chaperone HSP70, mediates the specific docking of the geranylgeranylated protein onto the TOM70 receptor on the OMM. researchgate.net This mechanism ensures the specific delivery of these proteins to the mitochondria, bypassing the need for a classical MTS. nih.govbiorxiv.org

Functional Significance of Geranylgeranylated Proteins at the Outer Mitochondrial Membrane (OMM)

The presence of geranylgeranylated proteins on the OMM has significant functional implications for mitochondrial biology. These proteins are often involved in crucial cellular processes, including signal transduction and protein quality control. nih.govresearchgate.netnih.gov

For instance, the localization of the E3 ligase FBXO10 to the OMM is critical for regulating the turnover of specific mitochondrial proteins. researchgate.netnih.gov This allows for a selective form of protein degradation, ensuring the maintenance of a healthy mitochondrial proteome without resorting to the complete removal of the organelle through mitophagy. nih.gov The dynamic nature of this localization, as revealed by techniques like fluorescence recovery after photobleaching (FRAP), suggests a continuous and regulated process. researchgate.net

Functional Implications of Geranylgeranylation in Mitochondrial Biology

The geranylgeranylation-dependent targeting of proteins to mitochondria underscores the broader importance of this lipid modification in maintaining mitochondrial health and function.

Regulation of Mitochondrial Proteostasis

Mitochondrial proteostasis, the maintenance of a balanced and functional mitochondrial proteome, is crucial for cellular health. Geranylgeranylation plays a key role in this process by enabling the targeted degradation of specific OMM proteins. nih.govresearchgate.netnih.gov

Impact on Mitochondrial ATP Production and Membrane Potential

The post-translational modification of proteins via geranylgeranylation plays a critical, albeit indirect, role in the regulation of mitochondrial bioenergetics. This process is exemplified by the F-box protein FBXO10, a component of the SKP1/CUL1/F-box (SCF) E3 ubiquitin ligase complex. biorxiv.orgbiorxiv.org While FBXO10 does not possess a canonical mitochondrial targeting sequence (MTS), its localization to the outer mitochondrial membrane (OMM) is dependent on the attachment of a geranylgeranyl isoprenoid lipid to its C-terminal CaaX motif at Cysteine953. researchgate.netnih.govnih.gov This lipid modification facilitates its transport and anchoring to the OMM, where it participates in maintaining mitochondrial proteostasis. biorxiv.orgresearchgate.net

Disruption of this targeting mechanism has direct consequences for mitochondrial function. Research utilizing a geranylgeranylation-deficient mutant of FBXO10, known as FBXO10(C953S), has provided significant insights. researchgate.netnih.gov In this mutant, the cysteine residue required for prenylation is replaced with serine, preventing the attachment of the geranylgeranyl group. biorxiv.orgbiorxiv.org As a result, the FBXO10(C953S) mutant protein is not efficiently targeted to the OMM and instead becomes redistributed away from the mitochondria. biorxiv.orgnih.gov

Table 1: Research Findings on Geranylgeranylation and Mitochondrial Bioenergetics

Experimental Model Modification/Mutation Observed Effect on Mitochondria Reference
HeLa Cells Expression of FBXO10(C953S) mutant (geranylgeranylation-deficient) Impaired mitochondrial ATP production. biorxiv.org, researchgate.net, nih.gov
HeLa Cells Expression of FBXO10(C953S) mutant (geranylgeranylation-deficient) Decreased mitochondrial membrane potential. biorxiv.org, researchgate.net, nih.gov
HeLa Cells Treatment with Lovastatin (inhibits geranylgeranyl production) Redistribution of FBXO10 away from mitochondria, implying downstream effects on function. nih.gov

Modulation of Mitochondrial Dynamics (Fusion/Fission)

Mitochondrial dynamics, the continuous and opposing processes of fusion and fission, are essential for maintaining a healthy mitochondrial network, enabling content mixing, and segregating damaged components for removal. nih.govnih.gov The proper localization of regulatory proteins on the mitochondrial surface is crucial for controlling this delicate balance. The geranylgeranylation-dependent targeting of proteins represents a key regulatory layer in this process.

The role of geranylgeranylation is again highlighted by the study of the FBXO10 protein. The correct targeting of FBXO10 to the outer mitochondrial membrane is necessary for its function in mitochondrial quality control. biorxiv.orgnih.gov When this targeting is prevented, either through the expression of the geranylgeranylation-deficient FBXO10(C953S) mutant or through the genetic deletion of FBXO10, a distinct disruption in mitochondrial morphology occurs. biorxiv.orgresearchgate.net

Specifically, the loss of functional, OMM-localized FBXO10 results in increased mitochondrial fragmentation. biorxiv.orgbiorxiv.orgnih.gov This phenotype indicates a shift in the dynamic balance towards fission or a failure of the fusion process. Mitochondrial fragmentation is often associated with cellular stress and mitochondrial dysfunction. mdpi.com The inability of the cell to degrade specific OMM proteins, a key function of FBXO10, disrupts the homeostatic environment required for normal mitochondrial fusion, leading to a fragmented network. researchgate.netnih.gov This demonstrates that the geranylgeranylation of cytosolic proteins and their subsequent targeting to the mitochondria is an integral part of the machinery that governs mitochondrial shape and structure. biorxiv.org

Table 2: Impact of Geranylgeranylation on Mitochondrial Dynamics

Protein Studied Modification/Condition Key Finding Implication for Dynamics Reference
FBXO10 Expression of geranylation-deficient FBXO10(C953S) Increased mitochondrial fragmentation. Shift in balance toward fission. biorxiv.org, researchgate.net, nih.gov
FBXO10 Loss of FBXO10 Disrupted mitochondrial homeostasis, leading to impaired myogenic differentiation. Fragmentation and disrupted homeostasis interfere with normal dynamic processes. researchgate.net, nih.gov

Roles of Geranylgeranyl Modified Proteins in Cellular Processes and Signaling Pathways

Regulation of Small GTPases (e.g., Ras, Rho, Rab, Cdc42 families)

Small GTPases of the Ras superfamily are central to cellular signaling, acting as molecular switches that cycle between an active GTP-bound state and an inactive GDP-bound state. cytoskeleton.comphysiology.org Their function is intrinsically linked to their subcellular localization, which is largely dictated by post-translational modifications, predominantly geranylgeranylation. researchgate.nettandfonline.com This lipid modification enables their anchoring to specific cellular membranes, where they can interact with upstream regulators and downstream effectors. patsnap.comresearchgate.netcytoskeleton.com

Geranylgeranylation is mediated by two main enzymes: geranylgeranyltransferase type I (GGTase-I) and Rab geranylgeranyltransferase (RGGT or GGTase-II). tandfonline.comresearchgate.net GGTase-I modifies proteins with a C-terminal CaaX motif, where 'X' is typically a leucine (B10760876), and includes members of the Rho, Rac, and Cdc42 families. frontiersin.orgmolbiolcell.org RGGT, on the other hand, specifically modifies Rab GTPases, which often have more complex C-terminal motifs like CCXX or CXC. tandfonline.comresearchgate.net This modification is critical, as unprenylated small GTPases are cytosolic and functionally inactive. tandfonline.com

The regulation of these small GTPases is a multi-layered process. Guanine nucleotide exchange factors (GEFs) promote the exchange of GDP for GTP, activating the GTPase. physiology.orgcytoskeleton.com Conversely, GTPase-activating proteins (GAPs) enhance the intrinsic GTP hydrolysis activity, leading to inactivation. physiology.orgcytoskeleton.com Furthermore, GDP dissociation inhibitors (GDIs) can bind to the geranylgeranylated, GDP-bound form of Rho and Rab GTPases, sequestering them in the cytoplasm and preventing their interaction with membranes. cytoskeleton.comnih.govencyclopedia.pub This dynamic cycling between membrane-bound and cytosolic pools is fundamental to their regulatory function. encyclopedia.pub

Table 1: Key Small GTPase Families Regulated by Geranylgeranylation

GTPase FamilyPrimary Geranylgeranylating EnzymeKey Functions
Ras Family Geranylgeranyltransferase-I (alternative)Cell growth, proliferation, differentiation tandfonline.comtmc.edu
Rho Family Geranylgeranyltransferase-ICytoskeletal dynamics, cell migration, cell adhesion, cell cycle researchgate.netcytoskeleton.complos.org
Rab Family Rab Geranylgeranyltransferase (RGGT/GGTase-II)Intracellular vesicular trafficking tandfonline.comebi.ac.ukbellbrooklabs.com
Cdc42 Family Geranylgeranyltransferase-IActin cytoskeleton regulation, cell polarity, cell cycle progression cytoskeleton.comportlandpress.comnih.gov

Geranylgeranylated proteins are key regulators of cell growth and proliferation. ontosight.ai The inhibition of protein geranylgeranylation has been shown to impede cell cycle progression, often causing an accumulation of cells in the G1 phase. plos.orgnih.gov This highlights the importance of this modification for normal cell division.

Several members of the Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are geranylgeranylated and play significant roles in cell proliferation. plos.orgnih.govtandfonline.com For instance, research on myeloma cells has demonstrated that inhibiting geranylgeranylation, but not farnesylation, effectively curtails cell growth. nih.gov These studies pinpoint Rac1 as a crucial regulator of myeloma cell proliferation, with its activity being dependent on geranylgeranylation. nih.gov Similarly, in pancreatic cancer cells, the inhibition of GGTase-I leads to a reduction in proliferation and an increase in the levels of cell cycle inhibitors like p21CIP1/WAF1. plos.org The effects of geranylgeranyltransferase inhibitors (GGTIs) on cell proliferation can be partially reversed by expressing a form of RhoA that can be farnesylated instead, underscoring the specific importance of geranylgeranylated RhoA in this process. plos.org

The Ras family of proteins, while primarily farnesylated, can also undergo alternative geranylgeranylation, particularly when farnesyltransferase is inhibited. tmc.edu This alternative modification of K-Ras has been shown to activate downstream signaling pathways that can paradoxically lead to reduced cell viability and cell cycle arrest in certain contexts. tmc.edu

The organization and dynamic remodeling of the actin cytoskeleton are fundamental for processes such as cell migration, adhesion, and morphogenesis. cytoskeleton.comoncotarget.com Geranylgeranylated proteins, especially those of the Rho GTPase family (RhoA, Rac1, and Cdc42), are master regulators of these events. researchgate.netaai.org Their attachment to the plasma membrane via the geranylgeranyl anchor is essential for their function. cytoskeleton.com

RhoA is primarily involved in the formation of contractile actin-myosin stress fibers and focal adhesions, which are crucial for cell adhesion and the generation of contractile forces required for cell body translocation. cytoskeleton.complos.org Inhibition of RhoA geranylgeranylation disrupts the actin cytoskeleton and abolishes the assembly of focal adhesions. plos.org

Rac1 typically promotes the formation of lamellipodia, which are sheet-like protrusions at the leading edge of migrating cells. nih.gov

Cdc42 is instrumental in the formation of filopodia, the thin, finger-like projections that act as sensors of the extracellular environment. cytoskeleton.comportlandpress.com

The precise spatial and temporal activation of these GTPases is critical for directed cell migration. cytoskeleton.com For example, RhoA activity is often concentrated at the rear of a migrating cell to facilitate detachment, while Rac1 and Cdc42 are active at the front to drive protrusion. cytoskeleton.com The inhibition of geranylgeranylation disrupts this delicate balance. Studies have shown that depleting geranylgeranyl pyrophosphate leads to the sequestration of RhoA in the cytosol, impairing the organization of the actin cytoskeleton and inhibiting T cell migration. aai.org In cancer cells, blocking geranylgeranylation has been shown to suppress migration and invasion by disrupting the cytoskeletal organization. oncotarget.com

Intracellular vesicular trafficking is a highly orchestrated process responsible for the transport of molecules between different cellular compartments. nih.gov The Rab family of small GTPases, which comprises over 60 members in mammals, are the master regulators of this system. tandfonline.comnih.govplos.org Each Rab protein is typically associated with a specific organelle or transport vesicle, thereby ensuring the specificity of transport pathways. nih.gov

The function of Rab proteins is critically dependent on their modification by two geranylgeranyl groups, a process catalyzed by Rab geranylgeranyltransferase (RGGT). tandfonline.comebi.ac.ukplos.org This double lipid anchor ensures a stable association with the membrane. tandfonline.com The process of Rab geranylgeranylation is unique in that it requires an accessory protein called Rab Escort Protein (REP). tandfonline.comresearchgate.netplos.org Newly synthesized Rab proteins bind to REP, which then presents them to RGGT for modification. researchgate.netplos.org After geranylgeranylation, the REP-Rab complex delivers the Rab protein to its specific target membrane. researchgate.net

Geranylgeranylated Rab proteins are involved in virtually all steps of vesicular transport, including vesicle budding, motility along cytoskeletal tracks, and the tethering and fusion of vesicles with their target membranes. tandfonline.combellbrooklabs.comresearchgate.netnih.gov For example, Rab27a, whose function is impaired in the genetic disease choroideremia due to defects in its geranylgeranylation, is involved in the transport of melanosomes. nih.gov Rab2 is involved in transport between the endoplasmic reticulum and the Golgi apparatus. bellbrooklabs.com Disruption of Rab geranylgeranylation leads to an accumulation of inactive, cytosolic Rab proteins and a general breakdown in intracellular transport. tandfonline.com

Cross-talk with Other Post-Translational Modifications

The function of geranylgeranylated proteins is often fine-tuned by interplay with other post-translational modifications (PTMs). This cross-talk adds layers of regulatory complexity, allowing for precise control over protein localization and activity.

Following geranylgeranylation, proteins with a CaaX motif undergo further processing at the endoplasmic reticulum. molbiolcell.org This includes the proteolytic cleavage of the terminal three amino acids (-AAX) by the Rce1 protease, followed by carboxyl methylation of the newly exposed geranylgeranylated cysteine by the enzyme Icmt. molbiolcell.org Interestingly, studies have shown that this post-prenylation processing is essential for the proper localization of farnesylated proteins like Ras, but not for geranylgeranylated Rho GTPases. molbiolcell.org The longer, more hydrophobic geranylgeranyl group appears to be sufficient for stable membrane association of Rho proteins, even without subsequent cleavage and methylation. molbiolcell.org

In addition to processing of the C-terminus, some geranylgeranylated proteins are also subject to palmitoylation, the addition of a 16-carbon palmitate group. cytoskeleton.com For example, certain isoforms of Cdc42 and RhoB can be both geranylgeranylated and palmitoylated. mdpi.com This second lipid modification can enhance the protein's affinity for the membrane and may play a role in targeting the protein to specific membrane microdomains, such as lipid rafts. cytoskeleton.commdpi.com

Phosphorylation also plays a significant regulatory role. Kinases can phosphorylate Cdc42, which in turn regulates its interaction with RhoGDIs, thereby controlling its cycling between the cytosol and membranes. cytoskeleton.com This indicates that signaling cascades can directly impact the activity and localization of geranylgeranylated proteins through phosphorylation.

Influence on Cellular Homeostasis and Stress Responses

Geranylgeranylated proteins are integral to maintaining cellular homeostasis and mediating responses to various cellular stresses. mdpi.com Their roles in fundamental processes like proliferation, cytoskeletal organization, and vesicular transport mean that their proper function is critical for the cell's ability to adapt and survive under changing conditions.

In plants, geranylgeranylated proteins are crucial for adaptation to both abiotic and biotic stresses. mdpi.com For example, the overexpression of a geranylgeranylated Rab GTPase, OsRab7, enhances salt tolerance. mdpi.com In prokaryotes like Staphylococcus aureus, mutations affecting geranylgeranyltransferase lead to impaired growth and defective stress responses. mdpi.com

The Hippo signaling pathway, a key regulator of organ size and tissue homeostasis, is also influenced by geranylgeranylation. In some cancer cells, blocking geranylgeranylation has been shown to activate the Hippo pathway, leading to the inhibition of the transcriptional co-activators YAP and TAZ, which are critical for cell proliferation and survival. researchgate.net

Furthermore, geranylgeranylation is involved in stress responses related to nutrient availability and drug treatment in pathogens like Plasmodium falciparum, the causative agent of malaria. asm.org The parasite's response to treatment with the drug artemisinin (B1665778) involves changes in the expression of genes related to protein geranylgeranylation, highlighting this pathway as a component of the parasite's stress response machinery. asm.org In mammalian cells, geranylgeranylated proteins are also critical for the control of programmed cell death (apoptosis), with inhibition of geranylgeranylation often promoting apoptosis in cancer cells. researchgate.netphysiology.org This underscores the importance of this modification in the fundamental balance between cell survival and death.

Methodological Approaches in Geranylgeranyl Research

Analytical Techniques for Isoprenoid Quantification

Accurate quantification of isoprenoid pyrophosphates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), is essential for understanding the dynamics of the mevalonate (B85504) pathway and its downstream processes. nih.govnih.gov

A highly sensitive and selective method for the simultaneous determination of FPP and GGPP in cultured cells and tissues involves High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection. nih.govnih.govresearchgate.net This nonradioactive analytical technique offers a robust platform for quantifying these important isoprenoid intermediates. researchgate.net

The methodology typically involves the extraction of isoprenoids from cell or tissue homogenates. nih.govnih.gov Following extraction, an enzymatic assay is performed where recombinant farnesyl protein transferase or geranylgeranyl protein transferase I catalyzes the conjugation of FPP or GGPP to a dansylated peptide. researchgate.net The resulting fluorescently labeled products are then separated by reversed-phase HPLC and quantified by a fluorescence detector. researchgate.net

This method has been successfully used to determine the levels of FPP and GGPP in various cell lines, such as NIH3T3 cells, and in human brain tissue. nih.govnih.govresearchgate.net For instance, in NIH3T3 cells, the basal levels were found to be 0.125 ± 0.010 pmol/10⁶ cells for FPP and 0.145 ± 0.008 pmol/10⁶ cells for GGPP. researchgate.net In human frontal cortex tissue, endogenous levels were determined to be 4.5 ng/mg protein for FPP and 10.6 ng/mg protein for GGPP. nih.govnih.gov The method demonstrates good linearity and reproducibility, with a lower limit of detection around 5 picograms (approximately 0.01 pmol) for both FPP and GGPP. researchgate.net

ParameterValueReference
Excitation Wavelength335 nm researchgate.net
Emission Wavelength528 nm researchgate.net
Retention Time (Farnesyl-peptide)8.4 min researchgate.net
Retention Time (Geranylgeranyl-peptide)16.9 min researchgate.net
Lower Limit of Detection (FPP & GGPP)~5 pg (~0.01 pmol) researchgate.net
Linear Range (FPP)10 - 400 ng/mL nih.govnih.gov
Linear Range (GGPP)50 - 1000 ng/mL nih.govnih.gov

Mass spectrometry (MS)-based proteomics, particularly utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), has become a powerful tool for the global analysis of post-translational modifications, including protein lipidation. nih.gov Label-free quantification (LFQ) is a cost-effective and straightforward MS approach that quantifies proteins without the need for isotopic labels. creative-proteomics.com

In a typical LFQ workflow, proteins are extracted and digested into peptides, which are then separated by LC and analyzed by MS/MS. nih.gov The instrument measures the mass-to-charge ratio of the ionized peptides, and the resulting data is used to identify and quantify the corresponding proteins. creative-proteomics.com This approach has been instrumental in identifying proteins that undergo geranylgeranylation and in studying how this modification is regulated. For example, LFQ-MS/MS can be used to compare the proteomes of cells under different conditions to identify changes in protein prenylation. creative-proteomics.com

Modern mass spectrometers, such as the Orbitrap Astral, offer high speed and sensitivity, enabling faster throughput and deeper proteome coverage for LFQ experiments, which facilitates the accurate and reproducible quantification of thousands of proteins. thermofisher.com

Radioactive labeling has been a foundational technique in the study of isoprenoid biosynthesis and protein prenylation. researchgate.net This method typically involves incubating cells with a radiolabeled precursor of the mevalonate pathway, such as [3H]mevalonic acid. nih.govmolbiolcell.org The radiolabeled isoprenoids are then incorporated into proteins, allowing for their detection and analysis.

This approach was instrumental in the initial discovery of geranylgeranyl-modified proteins in HeLa cells. nih.gov By labeling cells with [3H]mevalonic acid and analyzing proteolytic digests of total cell protein, researchers were able to identify that an all-trans geranylgeranyl group is a major isoprenoid modification. nih.gov While effective, many traditional radioactive methods are being succeeded by more sensitive and non-radioactive techniques like HPLC with fluorescence detection and mass spectrometry. researchgate.net

Techniques for Studying Protein Prenylation and Localization

Understanding the functional consequences of geranylgeranylation requires methods to study the modified proteins themselves, including their localization within the cell.

Genetic mutagenesis is a powerful technique to investigate the importance of protein prenylation. Proteins targeted for prenylation typically contain a C-terminal "CaaX box" motif, where 'C' is a cysteine residue that gets modified, 'a' is an aliphatic amino acid, and 'X' is the terminal amino acid. tandfonline.comresearchgate.net

By using site-directed mutagenesis to change the critical cysteine residue to a serine (Cys to Ser), the protein can no longer be prenylated. tandfonline.com This is because the thiol group of cysteine is essential for the thioether linkage with the geranylgeranyl group, and serine lacks this functional group. The resulting "SAAX" mutant protein often becomes mislocalized to the cytosol, demonstrating the necessity of prenylation for proper membrane association and function. tandfonline.com This technique has been widely used to study the function of various prenylated proteins, including those in the Ras superfamily. tandfonline.com

Fluorescence microscopy is a cornerstone of modern cell biology, allowing for the visualization of protein localization and dynamics in living cells. mdpi.com To study geranylgeranylated proteins, they are often tagged with a fluorescent protein, such as Green Fluorescent Protein (GFP).

Live-cell imaging can reveal the subcellular localization of these fusion proteins. For example, a properly geranylgeranylated protein might be observed at the plasma membrane or on the membranes of specific organelles, which can be co-labeled with specific organelle markers to confirm their location. biorxiv.org When prenylation is inhibited, for instance by statins that deplete the cell of isoprenoid precursors, a redistribution of the fluorescently-tagged protein from membranes to the cytosol can be observed. biorxiv.org

Fluorescence Recovery After Photobleaching (FRAP) is a specific live-cell imaging technique used to study the mobility of fluorescently labeled molecules. ibidi.compicoquant.com In a FRAP experiment, a high-intensity laser is used to photobleach the fluorescent molecules in a specific region of interest. ibidi.com The subsequent recovery of fluorescence in this region, as unbleached molecules diffuse in, is measured over time. ibidi.com This provides information about the diffusion and binding kinetics of the protein, allowing researchers to determine parameters like the mobile fraction and the halftime of recovery. picoquant.com This can reveal how geranylgeranylation affects a protein's dynamic behavior and interactions within a specific cellular compartment. researchgate.net

Protein Fractionation and Membrane Association Assays

The geranylgeranyl modification, a type of protein prenylation, serves as a critical lipid anchor, facilitating the attachment of proteins to cellular membranes. A key methodological approach to verify this function involves protein fractionation and membrane association assays. These techniques are designed to separate cellular components, allowing researchers to determine the subcellular localization of a protein of interest and how its distribution is affected by the presence or absence of the geranylgeranyl group. nih.gov

The fundamental principle of these assays is to separate the soluble, cytosolic proteins from the membrane-bound proteins. jove.com Two primary methods are commonly employed:

Ultracentrifugation: This technique involves cell lysis followed by high-speed centrifugation (e.g., 100,000 x g). jove.complos.org The process separates the cell lysate into a supernatant, which contains the soluble cytosolic fraction, and a pellet, which contains the membrane fraction along with other insoluble components. jove.complos.org

Detergent-Based Fractionation: This method uses non-ionic detergents, such as Triton X-114, to solubilize and partition lipid-rich cell membranes. plos.orgbiologists.com This approach separates the lysate into an aqueous phase, enriched with intracellular proteins, and an organic phase, containing membrane-associated proteins. plos.org Another common approach is the use of kits that employ a series of detergents for stepwise lysis of cells into cytoplasmic, membrane, nuclear, and cytoskeletal protein fractions. thermofisher.com

Following fractionation, the presence of the target protein in each fraction is typically analyzed by Western blotting. plos.org For instance, when geranylgeranylation is inhibited (e.g., by a GGTase inhibitor), a geranylgeranylated protein like RhoA is expected to shift from the membrane fraction to the cytosolic fraction. plos.org This observed change in localization provides direct evidence for the role of the geranylgeranyl moiety in mediating membrane association. nih.govplos.org To ensure the purity of the fractions, researchers use marker proteins specific to each compartment, such as GAPDH for the cytosol and pan-Cadherin for the membrane. jove.com

TechniquePrincipleTypical Use in Geranylgeranylation ResearchReference
UltracentrifugationSeparates cellular components based on size and density through high-speed spinning.To isolate the membrane pellet from the cytosolic supernatant and analyze the distribution of a target protein. jove.complos.org jove.complos.org
Triton X-114 Phase PartitioningUses a non-ionic detergent that separates into aqueous and detergent phases at a specific temperature.To solubilize membrane proteins and separate them from soluble cytosolic proteins. plos.org plos.org
Sequential Detergent ExtractionEmploys a series of detergents with increasing strength to sequentially solubilize different cellular compartments.To obtain distinct fractions of cytoplasmic, membrane, nuclear, and cytoskeletal proteins for detailed localization studies. thermofisher.com thermofisher.com

Genetic and Pharmacological Perturbation Studies

To understand the functional consequences of protein geranylgeranylation, researchers employ various perturbation strategies that disrupt this post-translational modification. These studies involve either genetically altering the expression of key enzymes or using pharmacological inhibitors to block their activity.

RNA interference (RNAi): This is a natural process of gene silencing that can be harnessed in the lab. abcam.com Researchers introduce small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) designed to be complementary to the messenger RNA (mRNA) of a target enzyme, such as a GGTase subunit or GGDPS. abcam.comsigmaaldrich.com This leads to the degradation of the mRNA, thereby "knocking down" or reducing the synthesis of the enzyme. abcam.com This approach provides transient gene silencing. mdpi.com For example, siRNA-mediated knockdown of GGDPS has been used to demonstrate its role in mucin trafficking in pancreatic cancer cells. researchgate.net

CRISPR/Cas9: This powerful gene-editing tool allows for permanent and precise modification of the genome. lubio.ch The system uses a guide RNA (gRNA) to direct the Cas9 nuclease to a specific gene, where it creates a double-strand break. lubio.chsynthego.com The cell's natural repair mechanisms often result in insertions or deletions that "knock out" the gene, permanently preventing the production of a functional protein. synthego.com CRISPR interference (CRISPRi) is a variation that uses a catalytically "dead" Cas9 (dCas9) to block transcription without altering the DNA sequence, achieving transient gene repression similar to RNAi. mdpi.comsynthego.com These techniques have been used to create conditional knockouts of GGTase-I, revealing its importance in tumor growth. plos.org

MethodMechanismEffectApplication in Geranylgeranylation ResearchReference
siRNA/shRNA (RNAi)Targets specific mRNA for degradation via the RNA-induced silencing complex (RISC). abcam.comTransient gene knockdown (reduced protein expression). mdpi.comTemporarily silencing GGDPS or GGTase to study the short-term effects of inhibited geranylgeranylation. researchgate.net abcam.commdpi.comresearchgate.net
CRISPR/Cas9Creates a targeted double-strand break in the DNA, leading to gene disruption via cellular repair mechanisms. lubio.chPermanent gene knockout (no functional protein). synthego.comCreating cell lines or animal models that permanently lack a key geranylgeranylation enzyme to study long-term developmental or disease-related consequences. plos.org plos.orglubio.chsynthego.com
CRISPRiA deactivated Cas9 (dCas9) protein is guided to a gene's promoter to physically block transcription. synthego.comTransient gene repression (silencing at the DNA level). mdpi.comReversibly silencing geranylgeranylation-related genes to study function without altering the genome. mdpi.comsynthego.com mdpi.comsynthego.com

Pharmacological inhibition of the isoprenoid (or mevalonate) biosynthesis pathway is a widely used strategy to study protein prenylation. mdpi.com Statins, which are clinically used to lower cholesterol, are powerful research tools for this purpose. ahajournals.orgresearchgate.net

Statins inhibit HMG-CoA reductase, the rate-limiting enzyme at the beginning of the mevalonate pathway. ahajournals.org This blockade prevents the synthesis of mevalonate and, consequently, all downstream isoprenoid intermediates, including farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). mdpi.comahajournals.org The depletion of the cellular pool of GGPP prevents the geranylgeranylation of substrate proteins like Rho and Rab GTPases. mdpi.com

Researchers use statins to induce a state of general prenylation inhibition. mdpi.com A key experimental control is the "rescue" experiment. In many studies, the detrimental effects of statin treatment (such as apoptosis) can be reversed by adding exogenous GGPP, but not FPP. mdpi.com This demonstrates that the observed effects are specifically due to the disruption of geranylgeranylation rather than the inhibition of farnesylation or cholesterol synthesis. mdpi.com

While statins are effective, they lack specificity, as they inhibit the production of both FPP and GGPP. mdpi.com To dissect the specific roles of geranylgeranylation, researchers use more targeted inhibitors that act further down the pathway.

GGDPS Inhibitors: These compounds specifically block Geranylgeranyl Diphosphate (B83284) Synthase (GGDPS), the enzyme that synthesizes GGPP from FPP. nih.govmdpi.com This leads to a depletion of GGPP while potentially causing an accumulation of the upstream FPP. nih.gov This allows for a more precise study of the consequences of inhibiting geranylgeranylation alone. aacrjournals.org Many GGDPS inhibitors are bisphosphonate compounds, such as DGBP and more advanced versions like VSW1198 and RAM2061, which have been instrumental in studying the role of geranylgeranylation in cancer cell biology. nih.govmdpi.comoup.com

GGTase Inhibitors: These inhibitors directly target the geranylgeranyltransferase enzymes (GGTase-I and GGTase-II or RabGGTase) that catalyze the final step of attaching GGPP to a protein. nih.govpatsnap.com These compounds are often peptidomimetics that mimic the C-terminal CAAX motif of the substrate protein, competitively blocking the enzyme's active site. nih.govmdpi.com Well-known examples used in research include GGTI-298 and GGTI-2418. nih.govmdpi.com The use of inhibitors specific for GGTase-I versus GGTase-II allows researchers to distinguish the functional roles of different families of geranylgeranylated proteins (e.g., Rho versus Rab). mdpi.comaacrjournals.org

Inhibitor ClassTarget EnzymeMechanismExamplesResearch UtilityReference
StatinsHMG-CoA ReductaseBlocks the entire mevalonate pathway, depleting both FPP and GGPP. ahajournals.orgLovastatin, Simvastatin, AtorvastatinGeneral study of prenylation's role; often used with GGPP add-back to confirm specificity. mdpi.com mdpi.comahajournals.org
GGDPS Inhibitors (GGSIs)Geranylgeranyl Diphosphate Synthase (GGDPS)Specifically prevents the synthesis of GGPP from FPP. nih.govmdpi.comDGBP, VSW1198, RAM2061To specifically study the effects of depleting GGPP without affecting FPP-dependent farnesylation. nih.govoup.com nih.govmdpi.comoup.com
GGTase-I Inhibitors (GGTIs)Geranylgeranyltransferase-ICompetitively inhibits the transfer of GGPP to proteins with a CAAX motif (e.g., Rho, Rac). nih.govpatsnap.comGGTI-298, GGTI-2154, P61-E7To study the function of GGTase-I substrates independently of GGTase-II substrates. plos.orgnih.gov plos.orgnih.govpatsnap.com
GGTase-II InhibitorsRab Geranylgeranyltransferase (RabGGTase)Inhibits the transfer of GGPP to Rab family proteins. nih.gov(Less common, some GGTIs show cross-reactivity)To specifically investigate the role of Rab protein geranylgeranylation in processes like vesicle trafficking. mdpi.comaacrjournals.org mdpi.comaacrjournals.orgnih.gov

Reconstitution Systems for Enzymatic and Interaction Studies (e.g., E. coli expression systems)

Studying the complex process of geranylgeranylation within the crowded environment of a eukaryotic cell can be challenging. To overcome this, researchers use in vitro reconstitution systems, where the essential components of the pathway are isolated and studied in a controlled setting. biorxiv.orgbiorxiv.org A common and powerful approach is to use Escherichia coli (E. coli) expression systems. nih.govacs.org

E. coli does not naturally possess the eukaryotic machinery for protein prenylation. biorxiv.orgbiorxiv.org This makes it an ideal "blank slate" for reconstitution studies. The strategy involves engineering E. coli to produce the necessary eukaryotic proteins by introducing the genes for:

The protein substrate of interest (e.g., a small GTPase like Cdc42 or RhoA) with its C-terminal CAAX motif. nih.govacs.org

The heterodimeric geranylgeranyltransferase (GGTase-I), consisting of its α and β subunits. nih.govnih.gov

Sometimes, Geranylgeranyl Diphosphate Synthase (GGS) is also co-expressed to ensure a sufficient supply of the GGPP lipid donor from the host cell's native FPP. nih.govacs.org

By co-expressing these components, researchers can achieve one-pot production of geranylgeranylated proteins directly within the bacteria. nih.govacs.org The modified protein can then be purified for a wide range of applications, including:

Enzymatic assays: To study the kinetics and substrate specificity of the GGTase enzyme. nih.gov

Structural biology: To determine the three-dimensional structure of the modified protein.

Biophysical studies: To investigate how the lipid modification affects protein behavior, such as its interaction with model membranes (liposomes) or its ability to undergo phase separation. nih.govacs.org

Interaction studies: To analyze how geranylgeranylation affects the protein's ability to bind to its regulators (e.g., RhoGDI) or downstream effectors. nih.gov

Cell-free protein synthesis (CFPS) systems, which use E. coli extracts, represent an even more controlled in vitro environment, allowing for the synthesis and modification of proteins without the constraints of a living cell. acs.orgnih.gov These reconstitution systems are invaluable for dissecting the molecular mechanisms of geranylgeranylation with a high level of detail and control. biorxiv.orgresearchgate.net

Compound and Protein Name Reference

Name/AbbreviationFull Name
GGPPGeranylgeranyl Pyrophosphate (or Diphosphate)
FPPFarnesyl Pyrophosphate (or Diphosphate)
GGDPSGeranylgeranyl Diphosphate Synthase
GGTaseGeranylgeranyltransferase
RabGGTaseRab Geranylgeranyltransferase (GGTase-II)
HMG-CoA3-hydroxy-3-methyl-glutaryl-coenzyme A
siRNAshort interfering RNA
shRNAshort hairpin RNA
CRISPRClustered Regularly Interspaced Short Palindromic Repeats
DGBPDigeranyl Bisphosphonate
VSW1198Homogeranyl/homoneryl triazole bisphosphonate
RAM2061α-methyl homoneryl triazole bisphosphonate
GGTIGeranylgeranyltransferase Inhibitor
GAPDHGlyceraldehyde 3-phosphate dehydrogenase
RhoARas homolog family member A
Cdc42Cell division control protein 42 homolog
MUC1Mucin 1
RhoGDIRho GDP-dissociation inhibitor

Preclinical Implications and Research Models

Impact on Cell Cycle Progression and Differentiation Processes

The geranylgeranylation of proteins is fundamentally linked to the regulation of the cell cycle and cellular differentiation. Many geranylgeranylated proteins, such as those in the Rho family, are critical for signal transduction pathways that govern cell growth and division. nih.gov

Inhibition of the geranylgeranyl biosynthesis pathway has been shown to severely impair mitotic progression. nih.gov When geranylgeranylation is blocked, key proteins required for the formation of the kinetochore and centromere are not properly expressed, leading to defects in mitosis and halting cell proliferation. nih.gov This interruption often results in cell cycle arrest, preventing cells from transitioning from the G1 phase to the S phase, where DNA replication occurs. youtube.comyoutube.com This effect is largely due to the mislocalization and inactivation of Rho GTPases, which are dependent on geranylgeranylation for their membrane association and function. researchgate.net

Beyond cell cycle control, geranylgeranylation plays a significant role in differentiation processes, particularly in muscle development (myogenesis). In preclinical studies using C2C12 mouse myoblasts, a standard model for muscle regeneration, the precursor molecule geranylgeraniol (B1671449) was found to induce myogenic differentiation. nih.govnih.gov This process involves the activation of satellite cells, which proliferate and then differentiate into myoblasts, eventually fusing to form myofibers. nih.gov Geranylgeraniol promotes this differentiation pathway via its conversion to geranylgeranyl pyrophosphate and subsequent use in protein geranylgeranylation. nih.gov Notably, this induction of differentiation occurs without negatively affecting cell proliferation. nih.govnih.gov

Table 1: Impact of Geranylgeranylation on Cellular Processes
ProcessModel SystemKey FindingsRelevant ProteinsReference
Cell Cycle ProgressionBreast Cancer CellsInhibition of geranylgeranylation impairs mitotic progression and inactivates transcription of kinetochore/centromere genes.Kinetochore/Centromere Proteins nih.gov
Myogenic DifferentiationC2C12 Mouse MyoblastsGeranylgeraniol (a precursor) induces myogenic differentiation and reduces the expression of muscle atrophy-related genes.Myogenic differentiation markers (MyoD, Myogenin) nih.govnih.gov

Contributions to Pathophysiological Processes in Preclinical Models

Given its central role in cell proliferation and signaling, the geranylgeranylation pathway is deeply implicated in various disease states, which has made it a focal point of preclinical research.

Protein geranylgeranylation is pivotal for the function of numerous proteins that contribute to tumor development and metastasis. researchgate.net A significant number of these proteins are small GTPases from the Rho family, which regulate cell morphology, adhesion, and migration—processes that are hijacked during cancer progression. aacrjournals.org

Oncogenic proteins, particularly Ras and Rho GTPases, require prenylation (either farnesylation or geranylgeranylation) to anchor to the cell membrane, a prerequisite for their signaling activity. researchgate.netnih.gov Research has shown that specifically blocking the geranylgeranylation of these proteins can inhibit their function. researchgate.net This has been advanced as a potential strategy for cancer therapy. In preclinical models, inhibiting the enzyme geranylgeranyltransferase I (GGTase-I) has been shown to induce apoptosis and reduce the proliferation of lymphoma tumor cells. aacrjournals.org Similarly, in a murine model of prostate cancer metastasis, inhibiting the enzyme geranylgeranyl diphosphate (B83284) synthase (GGDPS) led to a reduction in Rap1A geranylgeranylation and a corresponding decrease in soft tissue tumor burden. nih.gov These findings underscore the critical dependency of cancer cells on this pathway for survival and proliferation. aacrjournals.org

Table 2: Role of Geranylgeranylation in Preclinical Cancer Models
Cancer TypeModelMechanismObserved Effect of InhibitionReference
Prostate CancerMurine Metastasis ModelGeranylgeranylation is required for the function of proteins like Rap1A, which are involved in metastasis.Reduced protein geranylgeranylation slowed tumor development and decreased soft tissue tumor burden. nih.gov
LymphomaLymphoma Tumor Cells (in vitro)Geranylgeranylation is critical for the survival and proliferation signals mediated by proteins such as RhoA.Inhibition of GGTase-I or depletion of GGPP induced apoptosis and reduced proliferation. aacrjournals.org
Breast CancerBreast Cancer Cell LinesGeranylgeranylation signaling promotes mitosis by activating the transcription of essential kinetochore/centromere genes.Inhibition of geranylgeranyl biosynthesis caused defects in mitosis and impaired cell proliferation. nih.gov

The importance of geranylgeranylation extends beyond cancer to other pathophysiological contexts, including inflammatory and potentially neurological and metabolic diseases.

In preclinical models of inflammatory bowel disease, the geranylgeranylation pathway has been shown to play a role in maintaining immune homeostasis. In a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model, treatment with geranylgeranyl pyrophosphate (GGPP) was found to ameliorate the disease. nih.gov This positive effect was attributed to an increase in regulatory T cells (Tregs), which are crucial for suppressing inflammatory responses. GGPP was shown to amplify Treg differentiation by enhancing Interleukin-2 (IL-2) signaling. nih.gov

While direct research on the role of geranylgeranylated proteins in specific preclinical neurological and metabolic models is an emerging area, the foundational role of these proteins in cellular function suggests significant implications. Many neurodegenerative diseases are characterized by the progressive loss of neurons, a process influenced by cellular stress and survival pathways where small GTPases are active. oaepublish.comnih.gov Similarly, metabolic syndrome involves a cluster of conditions where cellular metabolism and signaling are dysregulated, pointing to a potential role for pathways like geranylgeranylation that are tied to fundamental cellular processes. biocytogen.comnih.gov

Research into Modulating Geranylgeranylation Pathways for Experimental Therapeutic Strategies

Based on the critical role of geranylgeranylation in disease pathophysiology, significant preclinical research has focused on modulating this pathway as an experimental therapeutic strategy. This research primarily involves the use of inhibitors that target key enzymes within the mevalonate (B85504) pathway, from which geranylgeranyl pyrophosphate is derived. nih.gov

Experimental strategies often employ inhibitors of GGTase-I (GGTIs) or GGDPS. nih.govnih.gov These agents are designed to specifically block the transfer of the geranylgeranyl moiety to substrate proteins like Rho and Rac. researchgate.net By doing so, they prevent these proteins from localizing to the cell membrane and executing their functions, which, in the context of cancer, can halt proliferation and induce cell death. aacrjournals.org For instance, the experimental compound GGTI-298 has been used in preclinical lymphoma models to specifically inhibit GGTase-I, demonstrating the therapeutic potential of targeting this enzyme. aacrjournals.org

Another approach involves using drugs that inhibit earlier steps in the mevalonate pathway, such as statins, which block HMG-CoA reductase. nih.gov While less specific, statins deplete the intracellular pools of both farnesyl pyrophosphate and geranylgeranyl pyrophosphate, thereby inhibiting both farnesylation and geranylgeranylation. Studies have used statins in preclinical models to demonstrate that the anti-proliferative and pro-apoptotic effects on tumor cells are primarily due to the depletion of geranylgeranylated proteins, not the reduction in cholesterol. aacrjournals.org These experimental strategies in non-human models continue to validate the geranylgeranylation pathway as a promising target for therapeutic intervention.

Q & A

Q. How to ensure reproducibility in this compound studies across laboratories?

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